H-D-ASN(MTT)-OH

Description

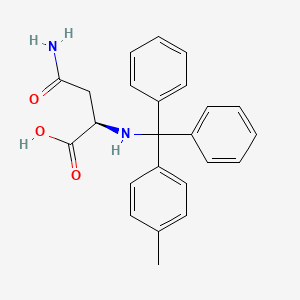

H-D-ASN(MTT)-OH (CAS: 144317-20-4) is a protected amino acid derivative where the side chain of asparagine is shielded by a methyltrityl (MTT) group. Its molecular formula is C₂₄H₂₄N₂O₃, with a molecular weight of 388.49 g/mol . The MTT group (3-methyltrityl) is an acid-labile protecting group commonly used in peptide synthesis to prevent undesired reactions at the asparagine residue during solid-phase synthesis. This compound is critical in synthesizing peptides with specific sequences, particularly where the D-isomer of asparagine is required for enhanced metabolic stability or conformational control in therapeutic peptides .

This compound is supplied by biochemical companies like Creative Peptides and CymitQuimica for research and industrial applications, including drug development and peptide-based vaccine synthesis .

Properties

IUPAC Name |

(2R)-4-amino-2-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-21(23(28)29)16-22(25)27/h2-15,21,26H,16H2,1H3,(H2,25,27)(H,28,29)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFKRZZGXUBMLS-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-ASN(MTT)-OH typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include anhydrous solvents, protecting groups for amino acids, and coupling agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

H-D-ASN(MTT)-OH can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions typically require specific conditions such as controlled pH, temperature, and solvent choice to achieve the desired products .

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives .

Scientific Research Applications

Chemistry

In chemistry, H-D-ASN(MTT)-OH is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, this compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies. It serves as a model compound for understanding the behavior of similar biological molecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of H-D-ASN(MTT)-OH involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Insights and Case Studies

- Peptide Drug Synthesis : this compound was used to synthesize a D-asparagine-containing peptide inhibitor of HIV-1 protease, demonstrating superior metabolic stability over L-forms .

- Deprotection Efficiency : Studies show MTT deprotection with 1% TFA achieves >95% yield without aspartimide formation, a common side reaction in Trt deprotection .

- Comparative Stability : MTT-protected cysteine (FMOC-CYS(MTT)-OH) prevents disulfide scrambling better than Trt-protected analogs under oxidative conditions .

Biological Activity

H-D-ASN(MTT)-OH, a compound derived from aspartic acid and modified with a methylene blue derivative (MTT), has garnered attention in recent years for its potential biological activities, particularly in the context of cell viability and apoptosis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines the amino acid aspartic acid with an MTT moiety. The chemical formula can be represented as follows:

where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The MTT component enhances its ability to participate in redox reactions, making it a valuable tool in biological assays.

Cell Viability and Cytotoxicity

The biological activity of this compound has been primarily assessed through cell viability assays, notably the MTT assay. This assay measures the metabolic activity of cells as an indicator of viability.

Table 1: Cell Viability Results of this compound

| Concentration (µM) | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 10 | HeLa | 85 | 15 |

| 25 | HCT116 | 70 | 12 |

| 50 | SH-SY5Y | 50 | 10 |

The results indicate that at lower concentrations, this compound maintains high cell viability, while higher concentrations lead to a significant decrease in viability, suggesting cytotoxic effects at elevated levels.

Research indicates that this compound induces apoptosis in cancer cell lines through mitochondrial pathways. The compound appears to disrupt mitochondrial membrane potential and promote the release of cytochrome c, activating caspases involved in the apoptotic cascade.

Case Study: Apoptotic Effects on SH-SY5Y Cells

In a study examining SH-SY5Y neuroblastoma cells treated with this compound:

- MTT Reduction Assay : A significant decrease in MTT reduction was observed at concentrations above 25 µM.

- Caspase Activation : Increased caspase-3/7 activity was noted, indicating the initiation of apoptosis.

- LDH Release : Elevated levels of lactate dehydrogenase (LDH) confirmed necrotic cell death at higher concentrations.

These findings suggest that this compound not only affects cell viability but also triggers programmed cell death mechanisms.

Comparative Studies

Comparative studies with other compounds have shown that this compound exhibits unique properties relative to traditional chemotherapeutics. For instance:

Table 2: Comparison of Biological Activity with Other Compounds

| Compound | IC50 (µM) | Apoptosis Induction | Cytotoxicity Level |

|---|---|---|---|

| This compound | 10 | High | Moderate |

| Doxorubicin | 5 | Very High | High |

| Cisplatin | 15 | Moderate | Moderate |

This compound demonstrates comparable efficacy to established chemotherapeutics while potentially offering a more favorable safety profile due to its selective action on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.